Fayalite

Description

Properties

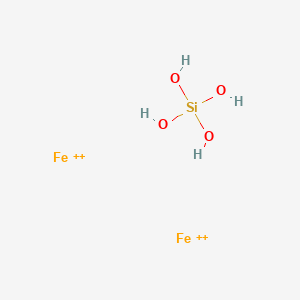

IUPAC Name |

iron(2+);silicate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGKUZGEEVLUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Fe+2].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893874 | |

| Record name | Fayalite (Fe2(SiO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13918-37-1 | |

| Record name | Fayalite (Fe2(SiO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Fayalite (Fe₂SiO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Fayalite (Fe₂SiO₄), the iron-rich end-member of the olivine (B12688019) solid solution series. This document details the crystallographic properties, experimental methodologies for their determination, and a summary of key data.

Introduction to this compound

This compound is a nesosilicate mineral with the chemical formula Fe₂SiO₄. It belongs to the olivine group and forms a solid solution series with forsterite (Mg₂SiO₄). Understanding the precise crystal structure of this compound is crucial for various fields, including geology, materials science, and potentially for drug development as a target for chelation therapy in iron overload disorders.

This compound crystallizes in the orthorhombic system, which is characterized by three unequal crystallographic axes at right angles to each other. Its structure consists of isolated silica (B1680970) tetrahedra (SiO₄) linked by iron cations (Fe²⁺) in two different octahedral coordination sites, M1 and M2.

Crystal Structure and Lattice Parameters

The crystal structure of this compound is well-established and has been determined with high precision using techniques such as X-ray and neutron diffraction. It belongs to the space group Pbnm (an alternative setting of Pnma, No. 62).

Table 1: Crystallographic Data for this compound (Fe₂SiO₄)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][2][3] |

| Space Group | Pbnm (No. 62) | [1][2][4] |

| Lattice Parameters | ||

| a | ~4.82 Å | [1][2][4] |

| b | ~10.48 Å | [1][2][4] |

| c | ~6.09 Å | [1][2][4] |

| Unit Cell Volume (V) | ~308 ų | [5] |

| Formula Units per Unit Cell (Z) | 4 | [1] |

The precise lattice parameters can vary slightly depending on the presence of impurities, such as manganese (Mn) and magnesium (Mg), and the temperature and pressure at which the measurements are taken.

Table 2: Atomic Coordinates for this compound (Fe₂SiO₄)

| Atom | Site | x | y | z |

| Fe1 (M1) | 4a | 0.00000 | 0.00000 | 0.00000 |

| Fe2 (M2) | 4c | 0.98600 | 0.28020 | 0.25000 |

| Si | 4c | 0.43010 | 0.09740 | 0.25000 |

| O1 | 4c | 0.76790 | 0.09160 | 0.25000 |

| O2 | 4c | 0.21040 | 0.45410 | 0.25000 |

| O3 | 8d | 0.28810 | 0.16490 | 0.03800 |

Source: Based on data from MineralsCloud[5]. These are representative fractional coordinates.

Experimental Protocols for Crystal Structure Determination

The determination of this compound's crystal structure and lattice parameters primarily relies on diffraction methods. Below are detailed methodologies for the key experiments.

For accurate powder diffraction analysis, a pure, single-phase this compound sample is required. A common method for synthesizing polycrystalline this compound is through a solid-state reaction.

Protocol for Solid-State Synthesis:

-

Reactant Preparation: A stoichiometric mixture of metallic iron (Fe), ferric oxide (Fe₂O₃), and silicon dioxide (SiO₂) is prepared.

-

Oxygen Buffering: To maintain the appropriate oxygen fugacity and ensure the formation of Fe²⁺, the mixture is placed within a solid-state oxygen buffering system, such as a WC-COW (tungsten carbide - carbon monoxide/carbon dioxide) buffer.

-

Sintering: The reactant mixture is placed in a nested alumina (B75360) crucible system and sintered in a muffle furnace. A typical sintering protocol involves heating at 1323 K (1050 °C) for an extended period, for instance, six days, to ensure a complete reaction and crystallization.

-

Sample Characterization: The resulting polycrystalline this compound is then characterized by techniques such as scanning electron microscopy (SEM) to assess particle size and morphology, and X-ray diffraction (XRD) to confirm phase purity.

X-ray powder diffraction is the most common technique for determining the lattice parameters and confirming the crystal structure of a polycrystalline sample like synthetic this compound.

Protocol for XRD Data Collection and Analysis:

-

Sample Preparation: A portion of the synthesized this compound is finely ground to a powder with a particle size typically less than 10 µm to ensure random crystallite orientation. The powder is then mounted on a sample holder, which could be a zero-background plate or packed into a capillary.

-

Instrument Setup: A powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used. Typical instrument settings would be a voltage of 40 kV and a current of 40 mA.

-

Data Collection: The diffraction pattern is collected over a 2θ range, for example, from 10° to 120°, with a step size of 0.01-0.02° and a counting time of 1-2 seconds per step.

-

Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). For this compound, the relevant PDF card is often cited as JCPDS No. 71-1667[6].

-

Rietveld Refinement: For precise determination of lattice parameters and atomic positions, the Rietveld refinement method is employed. This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process adjusts various parameters, including lattice parameters, atomic coordinates, peak shape parameters, and background, to minimize the difference between the observed and calculated patterns. Software such as GSAS, FullProf, or TOPAS is commonly used for this analysis.

Neutron powder diffraction is a complementary technique to XRD. It is particularly useful for accurately locating light atoms, such as oxygen, in the presence of heavier atoms like iron, and for studying magnetic ordering.

Protocol for Neutron Powder Diffraction:

-

Sample Preparation: A larger sample volume of powdered this compound (typically a few grams) is required compared to XRD. The powder is loaded into a sample container, often made of vanadium, which has a low neutron scattering cross-section.

-

Instrument Setup: The experiment is conducted at a neutron source, such as a nuclear reactor or a spallation source. A high-resolution time-of-flight neutron powder diffractometer is often used.

-

Data Collection: Data is collected over a wide range of d-spacings. The sample can be heated or cooled in situ to study the crystal structure at different temperatures.

-

Data Analysis: Similar to XRD, the collected neutron diffraction data is analyzed using the Rietveld refinement method to determine the crystal and, if applicable, magnetic structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of the crystal structure of this compound.

Caption: Experimental workflow for this compound crystal structure determination.

This guide provides a foundational understanding of the crystal structure of this compound and the experimental techniques used to elucidate it. The provided data and protocols serve as a valuable resource for researchers in mineralogy, materials science, and related disciplines.

References

- 1. Synthesis of Nanometer-Sized this compound and Magnesium-Iron(II) Mixture Olivines | Journal Article | PNNL [pnnl.gov]

- 2. researchgate.net [researchgate.net]

- 3. oldcitypublishing.com [oldcitypublishing.com]

- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. CN106829978B - A method of preparing this compound - Google Patents [patents.google.com]

- 6. Rietveld refinement - Wikipedia [en.wikipedia.org]

A Technical Treatise on the Geological Occurrence and Formation of Natural Fayalite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fayalite (Fe₂SiO₄), the iron-rich end-member of the olivine (B12688019) solid-solution series, is a significant rock-forming mineral that provides critical insights into the petrogenesis of various terrestrial and extraterrestrial rocks. Its presence, composition, and associated mineral assemblages are indicative of specific geochemical environments, including low oxygen fugacity, high iron-to-magnesium ratios, and a range of temperatures and pressures. This technical guide synthesizes the current understanding of the geological occurrence and formation of natural this compound, presenting quantitative data, experimental protocols, and formation pathways in a comprehensive format for researchers, scientists, and professionals in drug development who may encounter or utilize silicate (B1173343) minerals in their work.

Introduction

This compound belongs to the nesosilicate subclass of silicate minerals and crystallizes in the orthorhombic system. It forms a complete solid solution series with forsterite (Mg₂SiO₄) and tephroite (Mn₂SiO₄).[1][2] The substitution of ferrous iron (Fe²⁺) for magnesium (Mg²⁺) in the olivine crystal structure is continuous, and the term this compound is typically applied to olivine with more than 90% iron content.[3] The physical and chemical properties of olivine, such as melting point and density, vary significantly with the this compound content, influencing the behavior of magmas and the evolution of igneous rocks.[4]

Geological Occurrences

Natural this compound is found in a diverse range of geological settings, from deep-seated plutonic rocks to volcanic extrusions, metamorphosed sediments, and even meteorites. Its occurrence is fundamentally controlled by the bulk chemical composition of the host rock, particularly a high Fe/Mg ratio, and the prevailing physicochemical conditions.

Igneous Rocks

This compound is a common constituent of certain evolved igneous rocks, particularly those with alkaline and acidic compositions.[1] Its formation in magmatic systems is favored by conditions of low magnesia and a deficiency in oxygen.[5]

-

Plutonic Rocks: this compound can be found in ultramafic and felsic plutonic rocks.[1][6] It is notably present in some granites, syenites, and ferrogabbros.[7][8] In these environments, it often associates with minerals such as hedenbergite, arfvedsonite, amphiboles, quartz, and magnetite.[5][6] The presence of this compound with quartz in plutonic rocks is significant as it indicates low-pressure crystallization conditions.[1]

-

Volcanic Rocks: Iron-rich olivine is a relatively common component of volcanic rocks like obsidians, rhyolites, trachytes, and phonolites.[1] It can occur as phenocrysts or in the groundmass. This compound has been identified in beautiful crystals in the basalts of Fayal Island in the Azores, from which it derives its name.[8]

Metamorphic Rocks

This compound is a product of high-grade thermal and regional metamorphism of iron-rich protoliths.[7]

-

Contact Metamorphism: In contact aureoles, where carbonate rocks are intruded by silicic magmas, this compound can form in skarns.[9][10] These metasomatic rocks are rich in calcium-magnesium-iron-manganese silicate minerals.

-

Regional Metamorphism: this compound is found in metamorphosed iron-rich sediments, such as banded iron formations.[7] In these settings, it is often associated with grunerite, hedenbergite, magnetite, and quartz.[11] The stability of this compound in metamorphic rocks is sensitive to pressure; at higher pressures, it can be replaced by ferrosilite.[7]

Sedimentary Rocks (Skarns)

While not a primary sedimentary mineral, this compound is a key mineral in skarns, which are formed by the metasomatism of carbonate rocks.[9][10] The hydrothermal fluids emanating from a cooling magma body interact with limestone or dolostone, leading to the crystallization of a variety of calc-silicate minerals, including this compound, if the fluids are sufficiently iron-rich.

Extraterrestrial Occurrences

This compound is also found in extraterrestrial materials, providing clues to the processes occurring on other celestial bodies.

-

Meteorites: Iron-rich olivine is a major mineral in the matrices of unequilibrated ordinary and carbonaceous chondrites.[12] Its formation is believed to be a result of fluid-assisted thermal metamorphism or hydrothermal alteration on asteroids.[7]

-

Lunar and Martian Rocks: The reducing environments on the Moon and Mars are conducive to the formation of Fe-rich olivine, making synthetic this compound a useful analog for planetary studies.[13]

Formation of this compound

The formation of this compound is governed by a complex interplay of temperature, pressure, oxygen fugacity, and the chemical activities of silica (B1680970) and iron.

Magmatic Crystallization

In a cooling magma, forsteritic olivine crystallizes at higher temperatures than fayalitic olivine.[14][15] As the magma evolves and becomes enriched in iron and silica through fractional crystallization, this compound may begin to crystallize. The reaction between olivine, quartz, and orthopyroxene is pressure-dependent, with the assemblage of this compound and quartz being stable at lower pressures.[1]

Metamorphic Reactions

During metamorphism, this compound can form through reactions involving iron oxides, carbonates, and silica. For example, in iron-rich sediments, reactions such as the breakdown of iron-rich carbonates and silicates can lead to the formation of this compound at elevated temperatures.

Hydrothermal Formation

Hydrothermal experiments have demonstrated that this compound can form at relatively low temperatures (e.g., 220 °C) through fluid-assisted processes.[7] These experiments simulate the conditions on asteroids where aqueous alteration is thought to occur. The presence of water and a high iron content are crucial for its precipitation.[7]

This compound Stability and Phase Relations

This compound's stability is constrained by several key reactions. The "FMQ" (this compound-Magnetite-Quartz) oxygen buffer is a widely used experimental tool to control oxygen fugacity in laboratory settings.[1] The reaction is:

3Fe₂SiO₄ (this compound) + O₂ ⇌ 2Fe₃O₄ (Magnetite) + 3SiO₂ (Quartz)

At high pressures, this compound undergoes a phase transition to ahrensite, its high-pressure polymorph with a spinel structure, at approximately 6-7 GPa under upper mantle conditions.[1]

Quantitative Data

The formation and stability of this compound are defined by specific thermodynamic parameters and chemical compositions.

Thermodynamic Data

| Property | Value | Reference |

| Enthalpy of Formation (from oxides at 298 K) | -25.91 ± 2.42 kJ/mol | [16] |

| Standard Gibbs Free Energy of Formation (ΔGf°) at 298.15 K | -1378.98 ± 1.35 kJ/mol | [17] |

| Molar Entropy (S°) at 298.15 K | 151.0 ± 0.2 J/(mol·K) | [17] |

| Melting Point | ~1205 °C | [18] |

| Surface Energy (hydrated) | 2.47 ± 0.25 J/m² | [19] |

Chemical Composition of Natural this compound

The chemical composition of this compound can vary slightly due to the incorporation of minor elements.

| Oxide | Weight % (Brocken massif, Germany) |

| SiO₂ | 29.83 |

| FeO | 69.48 |

| MnO | 0.28 |

| H₂O⁺ | 0.34 |

| H₂O⁻ | 0.04 |

| Total | 99.97 |

| Source:[6] |

Experimental Protocols

The synthesis and study of this compound in the laboratory provide crucial data on its formation and stability.

Hydrothermal Synthesis of this compound

This protocol is based on experiments designed to simulate asteroidal alteration.[7]

-

Reactants:

-

FeO-rich amorphous silicate (~3 mg)

-

Iron metal powder (<10 µm, ~11 mg)

-

Deionized water (6 µL), deoxygenated by purging with ultra-high purity nitrogen.

-

-

Procedure:

-

The reactants are loaded into a gold (Au) capsule (~230 mm³ volume).

-

The capsule is sealed at room temperature and pressure in a nitrogen-purged glove box.

-

The sealed capsule is placed in a hydrothermal apparatus.

-

The experiment is run at a specific temperature (e.g., 220 °C) for a designated duration.

-

After the experiment, the capsule is quenched, and the products are analyzed.

-

Sol-Gel Synthesis of Nanocrystalline this compound

This method is used to produce high-purity, nanocrystalline this compound for experimental studies.[13]

-

Reactants:

-

Iron(II) chloride

-

Sodium ethoxide

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

-

Procedure:

-

The reactants are reacted to produce a precursor gel.

-

The gel is subsequently calcined under reducing conditions to crystallize nanothis compound.

-

Careful control of oxygen fugacity during all steps is critical to ensure the formation of pure this compound.

-

Synthesis from Stoichiometric Mixtures

A method involving the thermal treatment of a stoichiometric mixture of hematite (B75146) and silicon carbide in a controlled atmosphere.[20]

-

Reactants:

-

Hematite (Fe₂O₃)

-

Micrometer-sized silicon carbide (SiC)

-

-

Procedure:

-

The reactants are mixed in stoichiometric proportions.

-

The mixture is subjected to thermal treatments at 1000-1100 °C in a controlled atmosphere.

-

Thermodynamic modeling is used to assess the required redox conditions.

-

Visualizations

The following diagrams illustrate key pathways and relationships in the formation of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | mineral | Britannica [britannica.com]

- 3. britannica.com [britannica.com]

- 4. This compound | 13918-37-1 | Benchchem [benchchem.com]

- 5. journals.uchicago.edu [journals.uchicago.edu]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. This compound - Encyclopedia [le-comptoir-geologique.com]

- 9. Skarn – Geology is the Way [geologyistheway.com]

- 10. Skarn - Wikipedia [en.wikipedia.org]

- 11. museum.mtu.edu [museum.mtu.edu]

- 12. hou.usra.edu [hou.usra.edu]

- 13. researchgate.net [researchgate.net]

- 14. This compound (Iron Magnesium Silicate) [galleries.com]

- 15. nature.ca [nature.ca]

- 16. osti.gov [osti.gov]

- 17. msaweb.org [msaweb.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of Fayalite at Standard Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental thermodynamic properties of Fayalite (Fe₂SiO₄) at standard conditions (298.15 K and 1 bar). The data and methodologies presented are essential for professionals in materials science, geochemistry, and other fields where the behavior of this iron silicate (B1173343) mineral is of interest.

Core Thermodynamic Properties

This compound, an iron-rich end-member of the olivine (B12688019) solid solution series, possesses well-defined thermodynamic properties that are crucial for modeling its behavior in various geological and industrial processes. The standard thermodynamic properties have been meticulously determined through various experimental techniques, primarily calorimetry.

Table 1: Standard Thermodynamic Properties of this compound (Fe₂SiO₄) at 298.15 K and 1 bar

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔH°f,298 | -1478.17 ± 1.30 | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation | ΔG°f,298 | -1378.98 ± 1.35 | kJ/mol |

| Standard Molar Entropy | S°298 | 151.0 ± 0.2 | J/(mol·K) |

| Standard Molar Heat Capacity | Cp°298 | 131.9 ± 0.1 | J/(mol·K) |

The data presented in this table are primarily from the comprehensive work of Robie et al. (1982).[1][2][3]

Experimental Determination of Thermodynamic Properties

The accurate determination of the thermodynamic properties of this compound relies on precise calorimetric measurements.

2.1. Heat Capacity and Standard Entropy

The heat capacity of synthetic this compound has been measured using low-temperature adiabatic calorimetry .[1][2] This technique involves the following key steps:

-

Sample Preparation: High-purity, large synthetic crystals of this compound are grown, often using the Czochralski technique, to ensure a well-characterized sample.[1][2]

-

Calorimetric Measurement: A known mass of the this compound sample is placed in a calorimeter. Small, precisely measured increments of heat are introduced to the sample, and the resulting temperature increase is meticulously recorded.

-

Data Analysis: The heat capacity at a given temperature is calculated from the heat input and the temperature change. These measurements are conducted over a wide temperature range, typically from near absolute zero to above standard temperature.

-

Entropy Calculation: The standard entropy at 298.15 K is then calculated by integrating the heat capacity data (divided by temperature) from 0 K to 298.15 K, in accordance with the third law of thermodynamics.

2.2. Enthalpy and Gibbs Free Energy of Formation

The standard enthalpy and Gibbs free energy of formation are typically determined through a third-law analysis of high-temperature reactions involving this compound.[1][2] Another significant method is high-temperature oxide melt solution calorimetry .[4]

-

High-Temperature Reaction Analysis: This method involves studying the equilibrium of well-defined chemical reactions that include this compound at elevated temperatures. By measuring the equilibrium constant of the reaction at various temperatures, the Gibbs free energy change of the reaction can be determined. Combining this with heat capacity data allows for the extrapolation of the standard enthalpy and Gibbs free energy of formation at 298.15 K.

-

High-Temperature Oxide Melt Solution Calorimetry: In this method, this compound and its constituent oxides (FeO and SiO₂) are dissolved in a molten solvent (e.g., lead borate) at a high temperature. The heat evolved or absorbed during the dissolution process is measured. The difference in the heats of solution between this compound and its constituent oxides provides the enthalpy of formation from the oxides at the measurement temperature. This can then be corrected to standard temperature using heat capacity data.[4]

Logical Relationship of Thermodynamic Properties

The core thermodynamic properties of this compound are interconnected through fundamental thermodynamic equations. The following diagram illustrates these relationships.

Caption: Interrelationship of core thermodynamic properties of this compound.

This diagram illustrates how the Gibbs free energy of formation (ΔG°f), a key indicator of a compound's stability, is derived from the enthalpy of formation (ΔH°f) and entropy (S°). The heat capacity (Cp°) is fundamental for calculating the temperature dependence of both enthalpy and entropy.

References

- 1. msaweb.org [msaweb.org]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. Heat capacity and entropy of this compound (Fe2SiO4) between 5.1 and 383 K: comparison of calorimetric and equilibrium valus for the QFM buffer reaction. | U.S. Geological Survey [usgs.gov]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

Physical and optical properties of pure Fayalite crystals

An In-Depth Technical Guide to the Physical and Optical Properties of Pure Fayalite Crystals

This technical guide provides a comprehensive overview of the core physical and optical properties of pure this compound (Fe₂SiO₄) crystals. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this mineral's characteristics. This document summarizes quantitative data in structured tables, outlines detailed experimental protocols for key analyses, and includes visualizations of experimental workflows.

Physical Properties

This compound, the iron-rich end-member of the olivine (B12688019) solid-solution series, exhibits a range of distinct physical properties. These characteristics are crucial for its identification and for understanding its behavior in various geological and laboratory settings.

Data Summary

The following table summarizes the key physical properties of pure this compound crystals.

| Property | Value | Notes |

| Crystal System | Orthorhombic[1][2] | Dipyramidal (mmm) crystal class.[1][3] |

| Space Group | Pbnm[1][2][4] | |

| Unit Cell Parameters | a = 4.82 Å, b = 10.48 Å, c = 6.09 Å[1][2] | |

| Formula Mass | 203.771 g/mol [1] | |

| Color | Greenish-yellow, yellow-brown, brown to black.[1][3][5][6] | In thin sections, it appears as pale yellow to amber.[1] |

| Luster | Vitreous to greasy or resinous.[1][3][6] | |

| Transparency | Transparent to translucent.[1][3][5][6] | |

| Streak | White or colorless.[1][3][5] | |

| Hardness (Mohs scale) | 6.5 - 7.0[1][5][6] | Scratches glass and cannot be scratched by a knife blade. |

| Density / Specific Gravity | 4.392 g/cm³[1][6] | |

| Cleavage | Moderate on {010}, imperfect on {100}.[1] | |

| Fracture | Conchoidal[1][5][6] | |

| Tenacity | Brittle[6] | |

| Melting Point | Approximately 1200°C | The melting point is lower than the magnesium-rich end-member, forsterite. |

| Thermal Effusivity | ~4.1 ± 0.2 kJs⁻⁰·⁵K⁻¹m⁻²[7] | |

| Thermal Conductivity | ~6.0 ± 0.5 Wm⁻¹K⁻¹[7] |

Experimental Protocols

The Mohs hardness test is a qualitative ordinal scale that characterizes the scratch resistance of various minerals through the ability of a harder material to scratch a softer material.

Methodology:

-

Select a fresh, clean, and unweathered surface on the this compound crystal to be tested.

-

Hold the this compound specimen firmly.

-

Attempt to scratch the surface with an object of known hardness from the Mohs scale (e.g., a fingernail, copper penny, steel knife).

-

Observe if a scratch is produced. A scratch is a permanent groove, not a powder mark that can be rubbed off.

-

If the known object scratches the this compound, the this compound is softer than that object. If the this compound scratches the known object, it is harder.

-

Continue this process with different objects of known hardness to bracket the hardness of the this compound specimen. For this compound, it should scratch glass (hardness ~5.5) and a steel file (hardness ~6.5) but be scratched by quartz (hardness 7).

A pycnometer is a flask with a specific, accurately known volume used to determine the density of a solid.

Methodology:

-

Clean and dry the pycnometer and its stopper and weigh it accurately (m₁).

-

Place a sample of the pure this compound crystal into the pycnometer and weigh it again (m₂). The mass of the sample is (m₂ - m₁).

-

Fill the pycnometer containing the sample with a liquid of known density (ρ_liquid), such as distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to escape through the capillary.

-

Weigh the pycnometer with the sample and the liquid (m₃).

-

The mass of the displaced liquid is (m₂ - m₁) + m_liquid - m₃, where m_liquid is the mass of the liquid filling the pycnometer. To find m_liquid, empty and clean the pycnometer, fill it with the liquid alone, and weigh it (m₄). Then m_liquid = m₄ - m₁.

-

The volume of the displaced liquid, which is equal to the volume of the this compound sample, is V_sample = ((m₂ - m₁) + (m₄ - m₁) - m₃) / ρ_liquid.

-

The density of the this compound is then calculated as ρ_this compound = (m₂ - m₁) / V_sample.

SC-XRD is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions and space group.

Methodology:

-

A small, high-quality single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is placed in a diffractometer where it is illuminated by a monochromatic X-ray beam.

-

The crystal is rotated, and the diffracted X-rays are collected by a detector.

-

The resulting diffraction pattern, consisting of a series of spots (reflections), is analyzed.

-

The positions and intensities of the reflections are used to determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal.

-

Further refinement of the data allows for the determination of the precise atomic positions within the unit cell.

Optical Properties

The optical properties of this compound are essential for its identification in thin sections using polarized light microscopy.

Data Summary

The following table summarizes the key optical properties of pure this compound crystals.

| Property | Value | Notes |

| Optical Character | Biaxial (-)[1][3] | |

| Refractive Indices (n) | nα = 1.731 - 1.824nβ = 1.760 - 1.864nγ = 1.773 - 1.875[1][3][4] | The refractive indices increase with increasing iron content in the olivine series. |

| Birefringence (δ) | δ = 0.042 - 0.051[1][3] | |

| 2V Angle (measured) | 47° to 74°[1][3] | |

| Pleochroism | Faint to visible[1][3][6] | X = pale yellow, Y = orange-yellow, reddish-brown, Z = pale yellow.[3][6] |

| Dispersion | Weak, r > v[6] | |

| Extinction | Parallel | Elongate crystals show parallel extinction. |

Experimental Protocols

The immersion method involves immersing mineral grains in liquids of known refractive indices and observing the Becke line to determine the mineral's refractive index.

Methodology:

-

Crush a pure this compound crystal and sieve to obtain grains of a suitable size.

-

Place a small amount of the this compound grains on a glass slide and add a drop of a calibrated refractive index liquid.

-

Cover with a coverslip.

-

Using a petrographic microscope under plane-polarized light, focus on the edge of a grain.

-

Slightly lower the stage (increase the focal distance). A bright line, the Becke line, will move into the medium with the higher refractive index.

-

If the Becke line moves into the mineral, the mineral has a higher refractive index than the liquid. If it moves into the liquid, the liquid has a higher refractive index.

-

Repeat the process with different immersion liquids until a liquid is found where the Becke line is very faint or disappears, indicating a match between the refractive index of the liquid and the mineral.

-

For anisotropic minerals like this compound, this procedure is performed with the polarizer inserted, and the stage is rotated to determine the different refractive indices (nα, nβ, nγ).

Birefringence is the difference between the highest and lowest refractive indices of a mineral. It is typically determined by observing the interference colors of a mineral in a thin section of known thickness.

Methodology:

-

Prepare a standard thin section of a rock containing this compound crystals (typically 30 μm thick).

-

Using a petrographic microscope with both the polarizer and analyzer inserted (crossed polars), observe the interference colors of the this compound grains.

-

Identify the grain that shows the highest-order interference color. This orientation provides the maximum birefringence.

-

Use a Michel-Lévy chart to correlate the observed maximum interference color with the known thickness of the thin section to determine the birefringence (δ = nγ - nα).

The 2V angle is the angle between the two optic axes in a biaxial mineral. It can be estimated from an optic axis interference figure.

Methodology:

-

Using a petrographic microscope with crossed polars and a high-power objective, find a this compound grain that remains nearly extinct upon stage rotation. This orientation is looking down or near an optic axis.

-

Insert the condensing lens and Bertrand lens to observe the interference figure.

-

For a centered optic axis figure, the curvature of the isogyre is related to the 2V angle. A straight isogyre indicates a 2V of 90°, while a sharply curved isogyre indicates a small 2V.

-

For a biaxial optic axis figure, the distance between the two melatopes (points where the optic axes emerge) can be used to estimate the 2V angle. The wider the separation, the larger the 2V angle.

Visualizations

Workflow for Physical and Optical Characterization of this compound

The following diagram illustrates the logical workflow for a comprehensive analysis of the physical and optical properties of a pure this compound crystal.

Relationship between Olivine Composition and Properties

The following diagram illustrates the relationship between the chemical composition of the olivine series (from forsterite to this compound) and its key physical and optical properties.

References

An In-depth Technical Guide to the Forsterite-Fayalite Solid Solution Series

A Core Component of Mantle Petrology and Materials Science

This technical guide provides a comprehensive overview of the forsterite-fayalite solid solution series, a critical mineral system in Earth sciences and a subject of interest in materials science. Forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄) are the magnesium-rich and iron-rich end-members, respectively, of the olivine (B12688019) group, one of the most abundant mineral groups in the Earth's upper mantle.[1][2][3] This guide details the crystallographic, thermodynamic, and physical properties of this series, outlines common experimental protocols for its synthesis and characterization, and presents key data in a structured format for researchers, scientists, and professionals in drug development who may utilize these materials for their unique properties.

Introduction to the Forsterite-Fayalite Series

The forsterite-fayalite series represents a complete solid solution, where magnesium and iron ions can freely substitute for each other in the crystal lattice without changing the fundamental crystal structure.[1][4] This substitution results in a continuous range of compositions, typically denoted by the molar percentage of forsterite (Fo) or this compound (Fa). For example, an olivine with 70% forsterite and 30% this compound is designated as Fo₇₀Fa₃₀ or simply Fo₇₀.[1][5] These minerals are nesosilicates, characterized by isolated silica (B1680970) tetrahedra [SiO₄]⁴⁻ linked by divalent cations (Mg²⁺ and Fe²⁺) in octahedral coordination sites (M1 and M2).[1][4][6]

The composition of olivine in igneous and metamorphic rocks provides crucial insights into the petrogenesis of the host rock, including crystallization temperature and magma composition.[7] Forsterite-rich olivine, with its high melting point, is a primary crystallization product from mantle-derived magmas, while this compound-rich olivine is less common and found in more evolved igneous rocks and some metamorphic environments.[6]

Crystallographic and Physical Properties

Both forsterite and this compound crystallize in the orthorhombic system with the space group Pbnm.[6][8] The substitution of the larger Fe²⁺ ion for the smaller Mg²⁺ ion leads to a systematic variation in the unit cell parameters and other physical properties across the solid solution series.

Table 1: Crystallographic Data for Forsterite and this compound End-Members

| Property | Forsterite (Mg₂SiO₄) | This compound (Fe₂SiO₄) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbnm | Pbnm |

| a-axis (Å) | 4.75 | 4.82 |

| b-axis (Å) | 10.20 | 10.48 |

| c-axis (Å) | 5.98 | 6.09 |

| Molar Mass ( g/mol ) | 140.69 | 203.77 |

| Specific Gravity | 3.21 - 3.33 | 4.39 |

| Mohs Hardness | 7 | 6.5 - 7.0 |

Table 2: Physical and Thermodynamic Properties of the Forsterite-Fayalite Series

| Property | Forsterite (Fo₁₀₀) | Intermediate Compositions | This compound (Fa₁₀₀) |

| Melting Point (°C) | 1890 | Varies continuously | 1205 |

| Color | Colorless, green, yellow | Green to yellow-green | Greenish-yellow, brown |

| Refractive Index (nα) | 1.636 - 1.730 | Increases with Fe content | 1.731 - 1.824 |

| Refractive Index (nβ) | 1.650 - 1.739 | Increases with Fe content | 1.760 - 1.864 |

| Refractive Index (nγ) | 1.669 - 1.772 | Increases with Fe content | 1.773 - 1.875 |

| Bulk Modulus (K_T0), GPa | ~126.3 | ~124.7 (for Fo₉₂-Fo₆₂) | ~135 |

Phase Relations and Thermodynamic Behavior

The phase diagram for the forsterite-fayalite system at atmospheric pressure is a classic example of a complete solid solution with a distinct liquidus and solidus.[9][11] This relationship is fundamental to understanding the fractional crystallization of magmas. As a magma containing olivine cools, the first crystals to form are enriched in the higher-melting-point component, forsterite.[7] This progressively enriches the remaining melt in iron.

At high pressures, characteristic of the Earth's mantle, forsterite undergoes phase transitions to wadsleyite and subsequently to ringwoodite.[6] this compound, on the other hand, transforms directly to the ringwoodite structure (ahrensite) at lower pressures than forsterite's transitions.[8] These high-pressure polymorphs are crucial for understanding the seismic discontinuities observed within the Earth's mantle.[12][13]

Experimental Protocols

The synthesis and characterization of the forsterite-fayalite series are essential for experimental petrology and materials science. Below are generalized protocols for common techniques.

Synthesis of Forsterite-Fayalite Solid Solutions

A. Solid-State Reaction Method:

This is a common and straightforward method for synthesizing polycrystalline olivine powders.

-

Precursor Preparation: High-purity oxides or carbonates of magnesium, iron, and silicon (e.g., MgO, Fe₂O₃, SiO₂) are used as starting materials. For a target composition (e.g., Fo₆₀), the precursors are weighed in stoichiometric amounts.

-

Mixing and Grinding: The powders are intimately mixed and ground in a mortar and pestle (e.g., agate) to ensure homogeneity. This can also be achieved using a ball mill.

-

Calcination/Sintering: The mixed powder is placed in a furnace-safe crucible (e.g., alumina (B75360) or platinum). The sample is heated to a high temperature (e.g., 1350-1500°C) for a specific duration (e.g., 1.5 to 24 hours).[14] The atmosphere within the furnace must be controlled to maintain the desired oxidation state of iron (Fe²⁺). This is often achieved using a controlled flow of gases like a CO₂/CO/Ar mixture.[15]

-

Quenching: After the heating cycle, the sample is rapidly cooled (quenched) to room temperature to preserve the high-temperature phase.

-

Characterization: The synthesized product is then analyzed to confirm its composition and crystal structure.

B. Sol-Gel Synthesis:

This method can produce more homogeneous, nanocrystalline olivine powders at lower temperatures than solid-state reactions.

-

Precursor Solution: Metal alkoxides or salts (e.g., magnesium ethoxide, iron(II) chloride, tetraethyl orthosilicate (B98303) - TEOS) are dissolved in a suitable solvent, typically an alcohol.

-

Hydrolysis and Polycondensation: The solution is hydrolyzed by the controlled addition of water, often with a catalyst (acid or base), to form a sol. This is followed by polycondensation, which leads to the formation of a three-dimensional gel network.

-

Drying: The gel is dried to remove the solvent, resulting in a xerogel or aerogel.

-

Calcination: The dried gel is heated to a specific temperature to remove organic residues and crystallize the desired olivine phase. This step also requires a controlled atmosphere to manage the iron oxidation state.

Characterization Techniques

A. Powder X-Ray Diffraction (XRD):

-

Purpose: To identify the crystalline phases present in the synthesized sample and to determine the unit cell parameters.

-

Methodology:

-

A small amount of the powdered sample is placed on a sample holder.

-

The sample is irradiated with monochromatic X-rays over a range of angles (2θ).

-

The diffracted X-rays are detected, and their intensity is recorded as a function of the 2θ angle.

-

The resulting diffraction pattern is compared to standard diffraction patterns for forsterite and this compound to confirm the synthesis of olivine.

-

Rietveld refinement of the diffraction data can be used to precisely determine the lattice parameters, which can then be used to estimate the composition of the solid solution.

-

B. Electron Probe Microanalysis (EPMA):

-

Purpose: To determine the precise elemental composition of the synthesized olivine grains.

-

Methodology:

-

The synthesized olivine grains are mounted in an epoxy resin and polished to a smooth, flat surface.

-

The surface is coated with a thin layer of carbon to make it conductive.

-

A focused beam of high-energy electrons is directed at the sample surface.

-

The interaction of the electron beam with the sample generates characteristic X-rays for each element present.

-

The energy and intensity of these X-rays are measured by wavelength-dispersive or energy-dispersive spectrometers.

-

By comparing the X-ray intensities from the sample to those from standards of known composition, the concentrations of Mg, Fe, and Si can be accurately quantified.[16]

-

C. High-Pressure Experiments using Diamond Anvil Cells (DAC):

-

Purpose: To study the phase transitions and elastic properties of the forsterite-fayalite series under high-pressure conditions relevant to the Earth's mantle.

-

Methodology:

-

A single crystal of the olivine sample is placed in a small hole in a metal gasket, along with a pressure-transmitting medium (e.g., a gas or liquid) and a pressure calibrant (e.g., a ruby sphere).

-

The gasket is placed between the culets of two opposing diamond anvils.

-

Pressure is applied by mechanically forcing the diamonds together.

-

The crystal structure of the sample at high pressure can be investigated in-situ using single-crystal X-ray diffraction.[2][10] This allows for the determination of the equation of state and the identification of high-pressure polymorphs.

-

Conclusion

The forsterite-fayalite solid solution series is a cornerstone of mineralogy and petrology, providing a window into the processes that shape our planet. For materials scientists, the tunable properties of this series offer potential applications in various fields. A thorough understanding of its crystallographic, thermodynamic, and physical properties, underpinned by robust experimental synthesis and characterization, is crucial for advancing research in these domains. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in the study and application of these fundamental silicate (B1173343) materials.

References

- 1. Forsterite-fayalite series | Olivine, Silicates, Magnesium | Britannica [britannica.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Olivine – Geology is the Way [geologyistheway.com]

- 5. sarahlambart.com [sarahlambart.com]

- 6. Forsterite - Wikipedia [en.wikipedia.org]

- 7. nature.ca [nature.ca]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. Binary Solid Solution Diagrams - Forsterite-Fayalite [science.smith.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Experimental synthesis of Fe-bearing olivine at near-solidus temperatures and its decomposition during longtime heating [jstage.jst.go.jp]

- 15. mdpi.com [mdpi.com]

- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

An In-Depth Technical Guide to the FeO-SiO2 Phase Diagram and Fayalite Stability

This technical guide provides a comprehensive overview of the iron(II) oxide-silicon dioxide (FeO-SiO₂) binary system, with a particular focus on the stability of fayalite (Fe₂SiO₄). This information is critical for researchers and scientists in fields such as metallurgy, geology, and materials science, where high-temperature interactions between iron oxides and silica (B1680970) are of paramount importance. This document details the phase equilibria, thermodynamic properties, and the experimental methodologies used to determine these characteristics.

The FeO-SiO₂ Phase Diagram

The FeO-SiO₂ system is a fundamental binary system in ceramic and metallurgical engineering. The phase diagram, presented below, illustrates the equilibrium phases present at various temperatures and compositions under a constant pressure of one atmosphere.

Figure 1: FeO-SiO2 Phase Diagram. This diagram illustrates the stable phases in the FeO-SiO₂ system at different temperatures and compositions.

The system is characterized by the following key features:

-

Wüstite (FeO): The iron-rich end member, which has a melting point of approximately 1371°C.

-

Silica (SiO₂): The silica-rich end member, which exists in several polymorphic forms, including quartz, tridymite, and cristobalite. The melting point of cristobalite is 1713°C.[1]

-

This compound (Fe₂SiO₄): An intermediate compound that melts congruently at 1205°C.[1]

-

Eutectic Reactions: Two eutectic points are present in the diagram.

-

Liquid Immiscibility: At high temperatures and high silica concentrations, a region of liquid immiscibility exists, where two distinct liquid phases coexist.

Quantitative Data for the FeO-SiO₂ System

The invariant points and key transition temperatures in the FeO-SiO₂ system are summarized in the table below.

| Feature | Temperature (°C) | Composition (wt% SiO₂) | Phases in Equilibrium |

| Melting Point of Wüstite | ~1371 | 0 | Liquid, Wüstite |

| Wüstite-Fayalite Eutectic | 1178 | 23.5 | Liquid, Wüstite, this compound |

| Congruent Melting of this compound | 1205 | 29.43 | Liquid, this compound |

| This compound-Tridymite Eutectic | 1177 | 42.5 | Liquid, this compound, Tridymite |

| Cristobalite-Tridymite Transition | 1470 | 100 | Cristobalite, Tridymite |

| Melting Point of Cristobalite | 1713 | 100 | Liquid, Cristobalite |

This compound (Fe₂SiO₄) Stability

This compound is the iron-rich end-member of the olivine (B12688019) solid solution series. Its stability is a critical factor in many geological and metallurgical processes.

Thermodynamic Data for this compound

A consistent set of thermodynamic data for this compound is essential for modeling high-temperature processes. The following table presents key thermodynamic properties for the formation of this compound from its constituent oxides.

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔH°f,298) | -1478.17 ± 1.30 | kJ/mol | [2] |

| Standard Gibbs Free Energy of Formation (ΔG°f,298) | -1378.98 ± 1.35 | kJ/mol | [2] |

| Standard Molar Entropy (S°₂₉₈) | 151.0 ± 0.2 | J/(mol·K) | [2] |

| Molar Heat Capacity (Cp,298) | 131.9 ± 0.1 | J/(mol·K) | [2] |

This compound-Magnetite-Quartz (FMQ) Oxygen Buffer

In the presence of quartz (SiO₂) and magnetite (Fe₃O₄), this compound participates in a redox equilibrium that acts as an oxygen buffer. This assemblage, known as the this compound-Magnetite-Quartz (FMQ) buffer, defines a specific oxygen fugacity (a measure of the reactive oxygen) at a given temperature. The equilibrium reaction is:

3Fe₂SiO₄ (this compound) + O₂ ⇌ 2Fe₃O₄ (Magnetite) + 3SiO₂ (Quartz)

The relationship between these phases and oxygen fugacity is crucial for controlling and understanding redox conditions in both laboratory experiments and natural geological systems.

Figure 2: FMQ Oxygen Buffer Equilibrium. This diagram shows the reversible reaction governing the FMQ oxygen buffer.

Experimental Protocols for Phase Diagram Determination

The determination of phase diagrams for high-temperature systems like FeO-SiO₂ relies on sophisticated experimental techniques. The most common and reliable method is the equilibration and quenching technique, followed by microanalysis of the resulting phases.

Equilibration and Quenching Method

This method involves heating a sample of known composition to a specific temperature, holding it at that temperature to allow it to reach equilibrium, and then rapidly cooling (quenching) it to room temperature to preserve the high-temperature phase assemblage.

Experimental Workflow:

Figure 3: Experimental Workflow. This diagram outlines the key steps in determining a phase diagram using the equilibration and quenching technique.

Detailed Steps:

-

Starting Material Synthesis: High-purity oxides (e.g., Fe₂O₃ and SiO₂) are precisely weighed and intimately mixed. For the FeO-SiO₂ system, a reducing atmosphere is required to maintain iron in the ferrous (Fe²⁺) state. This is often achieved by equilibrating the sample in a sealed container with a specific gas mixture (e.g., CO/CO₂) or in the presence of metallic iron.

-

Encapsulation: The mixed powders are often pelletized and placed in a sample container made of an inert material, such as platinum or iridium, to prevent reactions with the sample at high temperatures.

-

High-Temperature Equilibration: The encapsulated sample is placed in a vertical tube furnace with a precisely controlled temperature and atmosphere. The sample is held at the desired temperature for a duration sufficient to ensure that equilibrium is reached (typically several hours to days).

-

Quenching: After equilibration, the sample is rapidly cooled by dropping it into a quenching medium such as water, liquid nitrogen, or a brine solution. The goal is to cool the sample fast enough to prevent any phase transformations from occurring during cooling.[3]

-

Sample Preparation for Analysis: The quenched sample is mounted in an epoxy resin, sectioned, and polished to a mirror finish to expose the internal microstructure. A conductive coating (usually carbon) is applied for analysis by electron-based techniques.[4][5]

Phase Identification and Compositional Analysis

Electron Probe Microanalysis (EPMA): This is the primary technique used to determine the chemical composition of the individual phases in the quenched sample.[6][7] A focused beam of electrons is directed at the sample, causing the emission of characteristic X-rays from the elements present. By measuring the intensity of these X-rays, the elemental composition can be accurately quantified. This allows for the determination of the compositions of coexisting liquid (now a glass), and solid phases.

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the quenched sample. The diffraction pattern produced when X-rays interact with the sample is unique to the crystal structure of each phase, allowing for unambiguous identification of minerals like this compound, wüstite, and the different polymorphs of silica.

Differential Thermal Analysis (DTA)

DTA is a thermo-analytical technique used to identify the temperatures at which phase transitions, such as melting and eutectic reactions, occur. The sample and a thermally inert reference are heated at a constant rate, and the temperature difference between them is monitored. Endothermic or exothermic events in the sample, corresponding to phase changes, are detected as deviations from the baseline.

Conclusion

The FeO-SiO₂ phase diagram and the stability of this compound are of fundamental importance in a wide range of scientific and industrial applications. A thorough understanding of the phase equilibria and thermodynamic properties of this system is essential for controlling and optimizing high-temperature processes. The experimental techniques described in this guide, particularly the equilibration and quenching method coupled with electron probe microanalysis, provide the robust data necessary for the accurate determination of these properties. The continued refinement of thermodynamic databases for such systems will further enhance our ability to model and predict the behavior of complex materials at extreme conditions.

References

An In-depth Technical Guide to the Olivine Group Minerals and the Role of Fayalite

For Researchers, Scientists, and Material Science Professionals

Introduction to the Olivine (B12688019) Group

The olivine group of minerals consists of nesosilicates with the general chemical formula A₂SiO₄, where 'A' can be occupied by divalent cations such as magnesium (Mg), iron (Fe), manganese (Mn), or calcium (Ca).[1] The most prominent members of this group form a solid solution series between forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄).[1][2] This continuous series means that magnesium and iron ions can freely substitute for each other within the crystal structure in any ratio.[3] The composition is often expressed in terms of the molar percentage of forsterite (Fo) or this compound (Fa).[4]

Olivine minerals crystallize in the orthorhombic system and are characterized by isolated silica (B1680970) tetrahedra (SiO₄) linked by the 'A' cations in octahedral coordination.[4][5] This structure is based on a hexagonal close-packed array of oxygen atoms.[4] Olivine is a primary component of the Earth's upper mantle and is commonly found in mafic and ultramafic igneous rocks like basalt, gabbro, and peridotite.[3][4] Its high crystallization temperature makes it one of the first minerals to form from cooling magma.[3] The name "olivine" is derived from its typical olive-green color, though it can also be yellow-green to brown.[2][3]

This compound: The Iron-Rich End-Member

This compound (Fe₂SiO₄) is the iron-rich end-member of the olivine solid solution series.[6] It was named by Christian Gottlieb Gmelin in 1840 after its type locality, Faial Island in the Azores.[7] Unlike its magnesium-rich counterpart, forsterite, this compound is less common in terrestrial rocks but is found in acidic and alkaline igneous rocks, some metamorphic rocks, and is a significant component of certain industrial slags.[7][8]

Physicochemical Properties of this compound

This compound's physical and optical properties are summarized in the tables below. The substitution of iron for magnesium in the olivine structure results in a higher density and lower melting point compared to forsterite.[4] this compound is stable with quartz at low pressures, a characteristic that distinguishes it from more magnesian olivine.[6]

Table 1: General and Physical Properties of this compound

| Property | Value |

| Chemical Formula | Fe₂SiO₄ |

| Crystal System | Orthorhombic |

| Space Group | Pbnm |

| Mohs Hardness | 6.5–7.0 |

| Luster | Vitreous to greasy |

| Color | Greenish-yellow, yellow, or brown |

| Streak | White |

| Fracture | Conchoidal |

| Density (g/cm³) | 4.39 |

Table 2: Optical Properties of this compound

| Property | Value |

| Optical Class | Biaxial (-) |

| Refractive Indices | nα = 1.731–1.824, nβ = 1.760–1.864, nγ = 1.773–1.875 |

| Birefringence | δ = 0.042–0.051 |

| Pleochroism | Faint; X = pale yellow, Y = orange-yellow, reddish-brown, Z = pale yellow |

Table 3: Crystallographic Data for this compound

| Parameter | Value (Å) |

| a | 4.82 |

| b | 10.48 |

| c | 6.09 |

Role and Applications of this compound

While not as abundant in nature as forsterite, this compound plays a significant role in various industrial and scientific applications.

-

Steelmaking and Metallurgy: this compound is a major component of slag in copper and nickel smelting, where it helps to lower the melting temperature and remove impurities.[7] In steel production, this compound can form in the oxide scale on steel plates, influencing the thermal properties and cooling rates of the steel.[8]

-

Refractory Materials: Olivine minerals, including this compound, are used in the manufacturing of refractory bricks and other materials due to their high melting points and resistance to thermal shock.[9][10]

-

Geochemical Indicator: The presence of this compound in association with quartz can be used to determine the pressure and temperature conditions of rock formation.[6] The this compound-magnetite-quartz (FMQ) buffer is a standard experimental tool used to control oxygen fugacity in geological and materials science experiments.[6]

-

Advanced Materials: Research is ongoing into the use of this compound in advanced applications. For instance, this compound nanocomposites are being explored as potential anode materials for next-generation lithium-ion batteries.[11]

Experimental Protocols for this compound Synthesis

The synthesis of pure this compound is crucial for experimental studies. Several methods have been developed, with the choice of method depending on the desired particle size and purity.

Solid-State Reaction Method

This is a common method for producing polycrystalline this compound.

-

Precursor Preparation: Stoichiometric amounts of iron(II) oxide (FeO) and silicon dioxide (SiO₂) are intimately mixed.

-

Heating: The mixture is heated in a furnace at temperatures ranging from 1100°C to 1300°C.

-

Atmosphere Control: A controlled, reducing atmosphere with low oxygen fugacity is maintained throughout the heating process to prevent the oxidation of Fe²⁺ to Fe³⁺. This is often achieved using a CO-CO₂ gas buffer.

-

Characterization: The resulting product is analyzed using X-ray diffraction (XRD) to confirm phase purity and Mössbauer spectroscopy to verify the oxidation state of the iron.[4]

Sol-Gel Synthesis of Nanocrystalline this compound

This method is employed for the synthesis of nanosized this compound particles.

-

Precursor Solution: Iron(II) ethoxide and tetraethylorthosilicate (TEOS) are refluxed in an organic solvent to form a precursor gel.

-

Hydrolysis: The gel is then hydrolyzed to form amorphous Fe-SiO₄ nanoparticles.

-

Calcination: The dried gel is calcined in a reducing atmosphere (e.g., CO-CO₂ gas buffer) to induce crystallization of the this compound phase.

-

Characterization: The final product is characterized by XRD for phase identification, scanning electron microscopy (SEM) for particle size and morphology, and X-ray photoelectron spectroscopy (XPS) to confirm the surface composition and oxidation state of iron.[2]

Hydrothermal Synthesis

This technique can be used to grow this compound crystals under aqueous conditions.

-

Reactants: FeO-rich amorphous silicates, iron metal powder, and water are sealed in a gold capsule.

-

Heating: The capsule is heated to a specific temperature (e.g., 220°C) for several days.

-

Product Recovery and Analysis: The resulting solid products are recovered and analyzed using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to observe the morphology and crystal structure of the synthesized this compound.[12]

Visualizations

Caption: The olivine solid solution series between forsterite and this compound.

Caption: Experimental workflows for the synthesis of this compound.

Caption: Logical relationship in the FMQ oxygen buffer system.

References

- 1. Synthesis of Nanometer-Sized this compound and Magnesium-Iron(II) Mixture Olivines | Journal Article | PNNL [pnnl.gov]

- 2. Synthesis of nanometer-sized this compound and magnesium-iron(II) mixture olivines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 13918-37-1 | Benchchem [benchchem.com]

- 5. hou.usra.edu [hou.usra.edu]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. oldcitypublishing.com [oldcitypublishing.com]

- 9. Popular Industrial Applications of Olivine | LKAB Minerals [lkabminerals.com]

- 10. Forsterite-fayalite series | Olivine, Silicates, Magnesium | Britannica [britannica.com]

- 11. researchgate.net [researchgate.net]

- 12. hou.usra.edu [hou.usra.edu]

A Technical Guide to the High-Pressure and High-Temperature Behavior of Fayalite (Fe₂SiO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the behavior of fayalite (Fe₂SiO₄), the iron-rich end-member of the olivine (B12688019) solid solution series, under extreme conditions of high pressure and high temperature. Understanding these properties is crucial for modeling the Earth's interior, interpreting seismic data, and advancing materials science. This document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of phase transitions and experimental workflows.

High-Pressure/High-Temperature Phase Transitions

This compound undergoes a series of structural transformations as pressure and temperature increase. These transitions are fundamental to understanding the mineralogy of the Earth's mantle.

The primary phase transition at high pressure is from the α-olivine structure to the γ-spinel structure, also known as ahrensite.[1] This transition is a key feature in iron-rich silicate (B1173343) systems and occurs at significantly lower pressures than the equivalent transitions in the magnesium-rich end-member, forsterite.[2] At even higher pressures, the spinel phase of Fe₂SiO₄ decomposes into a mixture of iron oxide (wüstite, FeO) and the high-pressure polymorph of silicon dioxide (stishovite, SiO₂).[1]

Table 1: Phase Transition Data for this compound (Fe₂SiO₄)

| Transition | Pressure (GPa) | Temperature (°C) | Notes | Reference(s) |

| α-Fayalite → γ-Spinel (Ahrensite) | ~4.1 | 700 | Onset of transition | [1] |

| α-Fayalite → γ-Spinel (Ahrensite) | 4.8 - 4.9 | 900 | --- | [1] |

| γ-Spinel → α-Fayalite | 3.7 - 4.2 | 900 | Reversal experiment | [1] |

| α-Fayalite → γ-Spinel (Ahrensite) | ~6-7 | Upper Mantle Conditions | --- | [2] |

| γ-Spinel (Ahrensite) → FeO (Wüstite) + SiO₂ (Stishovite) | 17 - 18.5 | High Temperature | Decomposition reaction | [1] |

| γ-Spinel (Ahrensite) → FeO (Wüstite) + SiO₂ (Stishovite) | >20 | Upon Heating | Decomposition reaction | [1] |

Note: The kinetics of the olivine-spinel transformation can be sluggish, especially at lower temperatures, potentially requiring over-pressurization to achieve the transition in experimental settings.[1]

Equation of State

The equation of state (EoS) of this compound describes the relationship between its volume, pressure, and temperature. This is critical for calculating density and seismic wave velocities within the Earth. The Birch-Murnaghan equation of state is commonly used to fit experimental data.

Table 2: Equation of State Parameters for this compound (α-Fe₂SiO₄) at Room Temperature

| Parameter | Value | Experimental Method | Reference(s) |

| Isothermal Bulk Modulus (K₀T) | 128.6 ± 5.1 GPa | Synchrotron X-ray Diffraction & Ultrasonic Interferometry | [3] |

| Adiabatic Bulk Modulus (K₀S) | 127.2 ± 0.3 GPa | Synchrotron X-ray Diffraction & Ultrasonic Interferometry | [3] |

| Pressure Derivative of K₀S (K'₀S) | 6.5 ± 0.1 | Synchrotron X-ray Diffraction & Ultrasonic Interferometry | [3] |

| Shear Modulus (G₀) | 53.3 ± 0.4 GPa | Synchrotron X-ray Diffraction & Ultrasonic Interferometry | [3] |

| Pressure Derivative of G₀ (G'₀) | 1.25 ± 0.05 | Synchrotron X-ray Diffraction & Ultrasonic Interferometry | [3] |

| Isothermal Bulk Modulus (K₀T) | ~135 GPa | Brillouin Scattering | |

| Shock Velocity (uₛ) - Particle Velocity (uₚ) relation (High-Pressure Phase) | uₛ = 4.07 + 1.43uₚ (km/s) | Shock Wave Experiments |

Melting Behavior

The melting curve of this compound defines the boundary between its solid and liquid states at high pressures. This is essential for understanding magma generation and differentiation processes in planetary interiors.

Table 3: Melting Data for this compound (Fe₂SiO₄)

| Pressure (GPa) | Melting Temperature (°C) | Notes | Reference(s) |

| Ambient | ~1205 | Congruent melting | [4] |

| ~7.0 | ~1520 | Triple point (α-Fayalite, γ-Spinel, Liquid) | [4] |

| Up to ~13.0 | Increases with pressure | γ-Spinel melts congruently | [4] |

| > ~13.0 | --- | Incongruent melting to Stishovite + Liquid | [4] |

| ~17.0 | ~2200 | Termination of incongruent melting | [4] |

Experimental Protocols

A variety of sophisticated experimental techniques are employed to study the behavior of this compound under extreme conditions.

Diamond-Anvil Cell (DAC) with Laser Heating and Synchrotron X-ray Diffraction

This technique allows for the simultaneous application of very high pressures and temperatures to a microscopic sample, with in-situ analysis of its crystal structure.

Methodology:

-

Sample Preparation: A fine powder of synthetic or natural this compound is loaded into a small hole (typically 100-250 µm in diameter) drilled in a metal gasket (e.g., rhenium). A pressure-transmitting medium (e.g., argon, neon, or a methanol-ethanol mixture) is often loaded cryogenically to ensure hydrostatic or quasi-hydrostatic conditions. A small ruby chip is included for pressure calibration via ruby fluorescence.

-

Pressure Generation: The gasket is placed between the culets (tips) of two opposing diamond anvils. Force is applied to the diamonds, compressing the sample chamber and generating high pressure.

-

Laser Heating: A high-power infrared laser (e.g., Nd:YAG or CO₂) is focused onto the sample through the transparent diamond anvils to achieve high temperatures. Double-sided laser heating is often used to minimize thermal gradients.

-

Temperature Measurement: The temperature is measured spectroradiometrically by fitting the thermal radiation spectrum from the incandescent sample to Planck's black-body radiation law.

-

In-situ X-ray Diffraction: The DAC is placed in a synchrotron X-ray beamline. The high-intensity X-ray beam is focused on the heated portion of the sample. The diffracted X-rays are collected on an area detector, providing a diffraction pattern that reveals the crystal structure of the material at the given P-T conditions.

Multi-Anvil Press with Ultrasonic Interferometry

The multi-anvil press can accommodate larger sample volumes than the DAC and is well-suited for studying elasticity and phase equilibria at moderately high pressures and temperatures.

Methodology:

-

Sample Assembly: A cylindrical sample of this compound is placed within a pressure-transmitting medium (e.g., MgO or pyrophyllite) inside an octahedral pressure cell. A furnace (e.g., graphite (B72142) or LaCrO₃) surrounds the sample for heating. Thermocouples are placed near the sample to measure temperature.

-

Pressure Generation: The octahedral cell is placed in the center of a set of eight tungsten carbide or sintered diamond cubes (anvils). A hydraulic press applies a large load to these anvils, which in turn compress the sample assembly.

-

Ultrasonic Interferometry: Transducers are attached to the anvils to generate and receive ultrasonic waves that travel through the sample. By measuring the travel time of compressional (P) and shear (S) waves at different pressures, the elastic moduli (bulk and shear modulus) can be determined.

-

In-situ X-ray Diffraction: When performed at a synchrotron facility, an X-ray beam can be passed through the sample assembly to obtain diffraction data for phase identification and equation of state measurements.

Shock Wave Experiments

Shock wave experiments generate extremely high pressures and temperatures for very short durations (microseconds), allowing for the investigation of the equation of state and phase transitions under dynamic compression.

Methodology:

-

Target Preparation: A sample of solid or molten this compound is prepared with a known initial density.

-

Shock Generation: A high-velocity projectile, launched by a gas gun, impacts the target assembly, generating a strong shock wave that propagates through the sample.

-

Measurement of Shock and Particle Velocities: The shock wave velocity (uₛ) is measured by recording the arrival time of the shock wave at different points in the sample. The particle velocity (uₚ) behind the shock front is often determined by measuring the velocity of the free surface of the sample as the shock wave reflects off it.

-

Hugoniot Data: The measured uₛ and uₚ values are used to determine the pressure, density, and internal energy behind the shock front via the Rankine-Hugoniot conservation equations. A series of experiments at different impact velocities yields the Hugoniot curve, which is a fundamental component of the material's equation of state.

Visualizations

This compound High-Pressure Phase Diagram

The following diagram illustrates the stability fields of the different phases of Fe₂SiO₄ as a function of pressure and temperature.

Caption: A simplified phase diagram for this compound (Fe₂SiO₄) at high pressures and temperatures.

Experimental Workflow for Diamond-Anvil Cell Studies

This diagram outlines the typical workflow for a high-pressure, high-temperature experiment on this compound using a diamond-anvil cell coupled with laser heating and synchrotron X-ray diffraction.

References

The Geochemical Significance of Fayalite: An In-depth Petrological Guide

Fayalite (Fe₂SiO₄), the iron-rich end-member of the olivine (B12688019) solid-solution series, serves as a critical indicator mineral in petrology. Its presence, composition, and textural relationships with other minerals provide profound insights into the physio-chemical conditions of magma generation, differentiation, metamorphism, and the redox state of geological systems. This technical guide offers a comprehensive overview of the geochemical significance of this compound for researchers, scientists, and professionals in the earth sciences.

Crystal Chemistry and Physical Properties

This compound belongs to the orthorhombic crystal system and is isostructural with forsterite (Mg₂SiO₄), the magnesium-rich end-member of the olivine group.[1][2] It forms a complete solid solution series with forsterite, and its composition is often expressed in terms of mole percent this compound (Fa) or forsterite (Fo).[3][4] this compound also forms a solid solution series with tephroite (Mn₂SiO₄).[1][3] The substitution of Fe²⁺ for Mg²⁺ results in distinct physical and optical properties.

Table 1: Physical and Optical Properties of this compound

| Property | Value |

| Chemical Formula | Fe₂SiO₄ |

| Crystal System | Orthorhombic |

| Color | Greenish-yellow, yellow-brown, brown |

| Luster | Vitreous to resinous |

| Hardness (Mohs) | 6.5 - 7.0 |

| Specific Gravity | 4.39 g/cm³[5] |

| Cleavage | {010} moderate, {100} imperfect[1] |

| Refractive Indices | nα = 1.731–1.824, nβ = 1.760–1.864, nγ = 1.773–1.875[1] |

| Birefringence | 0.042–0.051[1] |

| 2V Angle | 47° to 74° (measured)[1] |

Geochemical Significance in Igneous Petrology

The presence of this compound in igneous rocks is a powerful indicator of specific magmatic compositions and evolutionary paths. It is a relatively common constituent of acidic and alkaline igneous rocks such as obsidians, rhyolites, trachytes, and phonolites, as well as plutonic quartz syenites.[1] Its main occurrence is in ultramafic volcanic and plutonic rocks, and less commonly in felsic plutonic rocks and granite pegmatites.[1]

Magmatic Differentiation and Iron Enrichment

In the forsterite-fayalite solid solution series, forsterite has a much higher melting temperature than this compound.[2] Consequently, during the fractional crystallization of a mafic magma, the early-formed olivine crystals are enriched in magnesium (forsterite), leaving the residual melt progressively enriched in iron. This iron enrichment can lead to the crystallization of fayalitic olivine in the later stages of differentiation, particularly in silica-rich and alkaline magmas.

Stability with Quartz

A key petrological significance of this compound is its stability in the presence of quartz at low pressures.[1] More magnesium-rich olivine is not stable with quartz, as it reacts to form orthopyroxene. The presence of iron stabilizes the olivine + quartz assemblage.[1] This relationship can be used to place constraints on the pressures at which these mineral assemblages formed. This compound-bearing assemblages with quartz are characteristic of some granites, rhyolites, and quartz syenites.[6]

The this compound-Magnetite-Quartz (FMQ) Oxygen Buffer

This compound is a crucial component of the this compound-Magnetite-Quartz (FMQ) oxygen buffer, a fundamental concept in experimental petrology and for determining the redox conditions of natural systems.[1] The reaction is:

3Fe₂SiO₄ (this compound) + O₂ ⇌ 2Fe₃O₄ (Magnetite) + 3SiO₂ (Quartz)

This equilibrium is used to control the oxygen fugacity (a measure of the reactive oxygen) in laboratory experiments and to calculate the oxygen fugacity recorded by mineral assemblages in igneous and metamorphic rocks.[1] The presence of this assemblage in a rock indicates relatively reducing conditions.

Occurrence in A-type and Rapakivi Granites

This compound is a characteristic mineral in certain types of granites, particularly A-type (anorogenic) and rapakivi granites. Its presence in these rocks suggests high-temperature, low water activity, and often reduced magmatic conditions.[7] Studies of this compound-bearing A-type granites have shown that they can be generated by the high-temperature melting of granulitic metasedimentary rocks.[7] In the this compound-bearing rapakivi granites of South Greenland, this compound is part of an anhydrous primary mafic mineralogy, indicating crystallization under reducing conditions.[8]

Geochemical Significance in Metamorphic Petrology

This compound is also found in a range of metamorphic rocks, providing insights into the protolith composition and metamorphic conditions. It occurs in medium-grade thermally metamorphosed iron-rich sediments and impure carbonate rocks.[1]

High-Pressure Behavior